Allyl 4-hydroxymethylbenzoate Allyl 4-hydroxymethylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14344248
InChI: InChI=1S/C11H12O3/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6,12H,1,7-8H2
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Allyl 4-hydroxymethylbenzoate

CAS No.:

Cat. No.: VC14344248

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Allyl 4-hydroxymethylbenzoate -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name prop-2-enyl 4-(hydroxymethyl)benzoate
Standard InChI InChI=1S/C11H12O3/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6,12H,1,7-8H2
Standard InChI Key LLOJUHCPWCXSSQ-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)C1=CC=C(C=C1)CO

Introduction

Chemical Identity and Structural Characteristics

Allyl 4-hydroxymethylbenzoate (systematic IUPAC name: allyl 4-(hydroxymethyl)benzoate) consists of a benzoic acid backbone with a hydroxymethyl group (-CH2_2OH) at the para position and an allyl ester moiety (-O-CO-O-CH2_2-CH=CH2_2). The molecular formula is inferred as C11_{11}H12_{12}O4_4, with a molecular weight of 208.21 g/mol . Structural analogs, such as methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4), exhibit similar aromatic substitution patterns, with melting points ranging from 101–105°C and solubility in polar solvents like methanol .

The allyl group introduces unique reactivity due to its unsaturated bond, enabling participation in radical polymerization or thiol-ene click chemistry. This distinguishes it from saturated esters like methyl or tert-butyl derivatives . Spectroscopic profiles (e.g., 1H^{1}\text{H} NMR) would likely show resonance signals for the aromatic protons (δ 7.2–8.1 ppm), hydroxymethyl (-CH2_2OH, δ 4.5–5.0 ppm), and allyl groups (δ 5.8–6.2 ppm for =CH2_2, δ 5.1–5.4 ppm for -CH2_2-CH=CH2_2) .

Synthetic Pathways and Catalytic Innovations

The synthesis of allyl 4-hydroxymethylbenzoate can be conceptualized through a two-step process: (1) production of 4-(hydroxymethyl)benzoic acid, followed by (2) esterification with allyl alcohol. Patent US10669223B2 details the oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid using metal-organic frameworks (MOFs) as catalysts . For example, Cu-MOFs in acetonitrile with hydrogen peroxide yielded 96% pure 4-(hydroxymethyl)benzoic acid at 30°C . Subsequent esterification with allyl alcohol under acid catalysis (e.g., H2_2SO4_4) or enzymatic methods would afford the target compound.

Alternative routes may involve transesterification of methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4) with allyl acetate, though this requires stringent control to prevent hydrolysis of the hydroxymethyl group . Key challenges include minimizing by-products like 4-methylbenzoic acid or terephthalic acid, which are common in MOF-mediated oxidations .

Physicochemical Properties and Stability

While direct data on allyl 4-hydroxymethylbenzoate are scarce, extrapolation from analogous compounds suggests:

PropertyValue/DescriptionSource Analogue
Melting Point98–102°C (estimated)Allyl 4-hydroxybenzoate
SolubilityMethanol, DMSO, acetoneMethyl derivative
StabilitySensitive to light and moistureGeneral ester behavior
Density~1.25 g/cm3^3 (predicted)Computational models

The hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated esters, while the allyl moiety contributes to thermal instability above 150°C . Storage under inert atmospheres at <15°C is recommended to prevent polymerization or oxidation .

Applications in Industrial and Research Contexts

Allyl 4-hydroxymethylbenzoate’s dual functionality makes it a candidate for:

  • Polymer Chemistry: As a crosslinking agent in photopolymerizable resins, leveraging the allyl group’s reactivity under UV initiation .

  • Pharmaceutical Intermediates: The hydroxymethyl group serves as a handle for further derivatization, such as prodrug synthesis .

  • Cosmetic Preservatives: Paraben analogs (e.g., allyl 4-hydroxybenzoate) exhibit antimicrobial activity, though allergenic potential (H317 hazard) necessitates caution .

Notably, its use remains restricted to research settings due to unspecified regulatory status and limited toxicity data .

Research Gaps and Future Directions

Current literature lacks kinetic studies on allyl 4-hydroxymethylbenzoate’s degradation pathways or metabolic fate. Priority areas for investigation include:

  • Catalytic Optimization: Enhancing selectivity in MOF-mediated synthesis to reduce by-product formation .

  • Toxicological Screening: Acute and chronic exposure assessments to establish occupational exposure limits.

  • Application-Specific Formulations: Exploring its efficacy in UV-curable coatings compared to commercial alternatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator